

# Application Notes and Protocols: Functionalization of 5-Iodo-1-methyl-1H-imidazole

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## Compound of Interest

Compound Name: *5-Iodo-1-methyl-1H-imidazole*

Cat. No.: B1301240

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **5-Iodo-1-methyl-1H-imidazole** as a versatile reagent for the synthesis of functionalized molecules. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The presence of an iodine atom at the C5-position offers a reactive handle for various cross-coupling reactions, enabling the facile generation of diverse molecular libraries for drug discovery programs.

## Overview of Synthetic Utility

**5-Iodo-1-methyl-1H-imidazole** is a key building block for introducing the 1-methylimidazol-5-yl moiety into organic molecules. This is particularly valuable in medicinal chemistry, where this group can act as a bioisostere, a hydrogen bond acceptor, or a coordinating ligand for metal centers in metalloenzymes. The carbon-iodine bond is readily activated by transition metal catalysts, making it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Key applications include:

- Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings are powerful methods for creating C-C bonds, allowing for the introduction of aryl,

heteroaryl, and vinyl substituents.

- Synthesis of Bioactive Molecules: The 1-methylimidazole core is found in numerous compounds with a range of biological activities, including as kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2][3]
- Natural Product Synthesis: This reagent has been utilized in the total synthesis of marine alkaloids, such as xestomanzamine A.[4]

## Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product. The protocols for cross-coupling reactions are adapted from established procedures for the closely related 4-iodo-1H-imidazole and are expected to be applicable to **5-Iodo-1-methyl-1H-imidazole**.[5][6][7]

### Suzuki-Miyaura Coupling

This reaction enables the formation of a C-C bond between the C5 position of the imidazole and various aryl or heteroaryl boronic acids.

Reaction Scheme:

Materials:

- **5-Iodo-1-methyl-1H-imidazole**
- Aryl- or heteroarylboronic acid
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{Pd}(\text{OAc})_2$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ )
- Solvent (e.g., 1,4-dioxane/water, DME)

Procedure:

- To a reaction vessel, add **5-Iodo-1-methyl-1H-imidazole** (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent mixture and the palladium catalyst (0.02-0.05 eq.).
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

## Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between **5-Iodo-1-methyl-1H-imidazole** and a terminal alkyne.

Reaction Scheme:

Materials:

- **5-Iodo-1-methyl-1H-imidazole**
- Terminal alkyne
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>)
- Copper(I) cocatalyst (e.g., CuI)
- Base (e.g., Et<sub>3</sub>N, DIPEA)
- Solvent (e.g., THF, DMF)

Procedure:

- To a reaction vessel under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq.) and the copper(I) cocatalyst (0.02-0.10 eq.).
- Add the solvent, followed by **5-Iodo-1-methyl-1H-imidazole** (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
- Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC.
- Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent.
- Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

## Heck Coupling

The Heck reaction allows for the formation of a C-C bond between **5-Iodo-1-methyl-1H-imidazole** and an alkene.

Reaction Scheme:

Materials:

- **5-Iodo-1-methyl-1H-imidazole**
- Alkene (e.g., acrylate, styrene)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$ )
- Phosphine ligand (e.g.,  $\text{P}(\text{o-tolyl})_3$ )
- Base (e.g.,  $\text{Et}_3\text{N}$ ,  $\text{Na}_2\text{CO}_3$ )
- Solvent (e.g., DMF, acetonitrile)

Procedure:

- In a Schlenk tube under an inert atmosphere, dissolve **5-Iodo-1-methyl-1H-imidazole** (1.0 eq.) in the solvent.

- Add the alkene (1.5 eq.), the base (2.0 eq.), the palladium catalyst (0.05 eq.), and the phosphine ligand (0.10 eq.).
- Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.
- After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
- Dry the organic layer, concentrate, and purify the product by column chromatography.

## Data Presentation

The following tables summarize representative quantitative data for cross-coupling reactions of iodo-imidazoles, which can be used as a reference for optimizing reactions with **5-Iodo-1-methyl-1H-imidazole**.

Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields

Entry	Arylboronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	K <sub>2</sub> CO <sub>3</sub>	Dioxane/H <sub>2</sub> O	100	6	85-95
2	4-Methoxyphenylboronic acid	Pd(OAc) <sub>2</sub> (3) / SPhos (6)	Cs <sub>2</sub> CO <sub>3</sub>	Toluene/H <sub>2</sub> O	90	8	80-90
3	3-Pyridylboronic acid	PdCl <sub>2</sub> (dpdpf) (4)	K <sub>3</sub> PO <sub>4</sub>	DME	85	12	75-85
4	2-Thienylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	Na <sub>2</sub> CO <sub>3</sub>	DMF/H <sub>2</sub> O	100	6	70-80

Data adapted from analogous reactions with 4-iodo-1H-imidazole and may require optimization.[\[5\]](#)[\[6\]](#)

Table 2: Representative Sonogashira Coupling Conditions and Yields

Entry	Alkyne	Catalyst (mol%)	Cocatalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	Pd(PPh <sub>3</sub> ) <sub>4</sub> (2)	CuI (4)	Et <sub>3</sub> N	THF	RT	4	90-98
2	1-Hexyne	Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> (3)	CuI (5)	DIPEA	DMF	50	6	85-95
3	Trimethylsilylacetylene	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	CuI (10)	Et <sub>3</sub> N	Acetonitrile	60	3	80-90
4	Propargyl alcohol	PdCl <sub>2</sub> (dpdpf) (4)	CuI (8)	Piperidine	Toluene	RT	8	75-85

Data adapted from analogous reactions and may require optimization.[\[8\]](#)

Table 3: Representative Heck Coupling Conditions and Yields

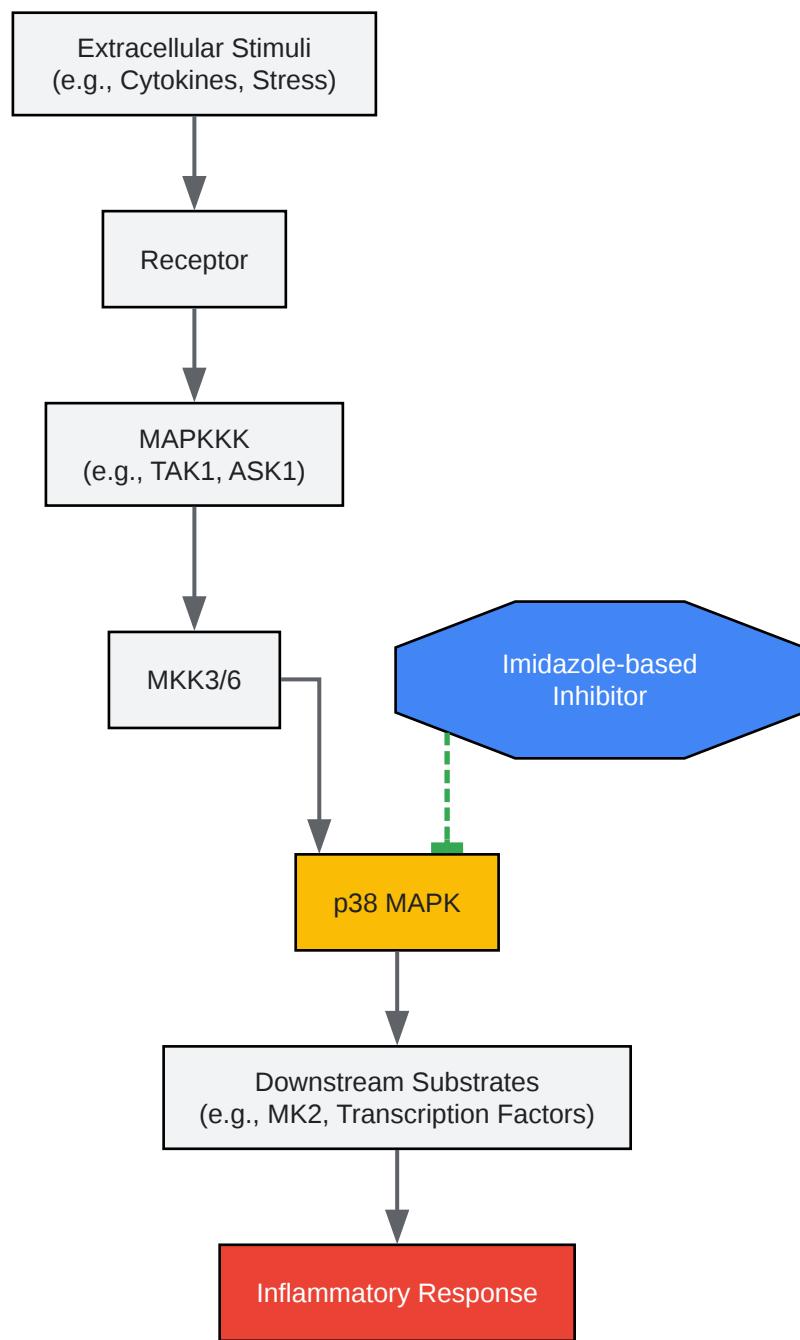
Entry	Alkene	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Methyl acrylate	Pd(OAc) <sub>2</sub> (5)	P(o-tolyl) <sub>3</sub> (10)	Et <sub>3</sub> N	Acetonitrile	100	16	75-85
2	Styrene	Pd(OAc) <sub>2</sub> (5)	PPh <sub>3</sub> (10)	Na <sub>2</sub> CO <sub>3</sub>	DMF	120	24	70-80
3	n-Butyl acrylate	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (3)	None	K <sub>2</sub> CO <sub>3</sub>	DMA	110	18	80-90
4	Acrylonitrile	Pd(OAc) <sub>2</sub> (5)	P(o-tolyl) <sub>3</sub> (10)	Et <sub>3</sub> N	Acetonitrile	100	16	60-70

Data adapted from analogous reactions with N-protected 4-iodo-1H-imidazole and may require optimization.[\[7\]](#)

## Mandatory Visualizations

### Signaling Pathways

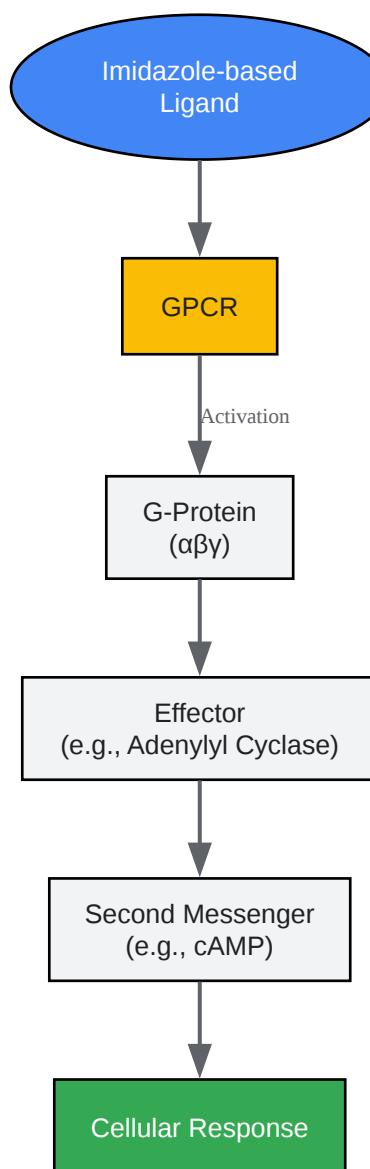
Derivatives of **5-Iodo-1-methyl-1H-imidazole** can be explored as potential inhibitors of kinases, such as p38 MAPK, which is implicated in inflammatory responses.



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Caption: Inhibition of the p38 MAPK signaling pathway by imidazole-based compounds.

Functionalized imidazoles can serve as ligands for GPCRs, modulating their activity in various cellular processes.

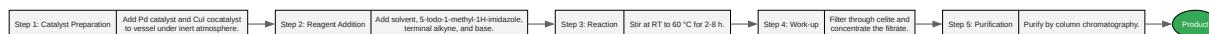
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Caption: Modulation of GPCR signaling by an imidazole-based ligand.

## Experimental Workflows

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Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.



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Caption: Experimental workflow for the Sonogashira coupling reaction.

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